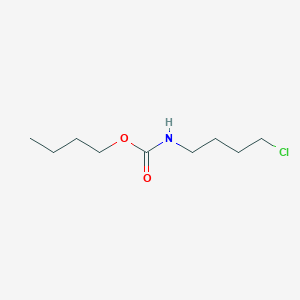

Butyl (4-chlorobutyl)carbamate

CAS No.: 62568-69-8

Cat. No.: VC20625770

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62568-69-8 |

|---|---|

| Molecular Formula | C9H18ClNO2 |

| Molecular Weight | 207.70 g/mol |

| IUPAC Name | butyl N-(4-chlorobutyl)carbamate |

| Standard InChI | InChI=1S/C9H18ClNO2/c1-2-3-8-13-9(12)11-7-5-4-6-10/h2-8H2,1H3,(H,11,12) |

| Standard InChI Key | CZXRGLYBNMURPJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)NCCCCCl |

Introduction

Overview

Butyl (4-chlorobutyl)carbamate, specifically tert-butyl (4-chlorobutyl)carbamate (CAS 95388-79-7), is a carbamate derivative widely utilized in organic synthesis and pharmaceutical research. This compound belongs to the class of carbamates, characterized by a carbamate functional group (-OCONH-) linked to a 4-chlorobutyl chain and a tert-butyl group. Its structural uniqueness and reactivity make it valuable for synthesizing bifunctional intermediates and protecting amines in complex molecular architectures .

Chemical Identity and Structural Characteristics

Molecular and Structural Data

Structural Features

-

Carbamate Core: The tert-butyl carbamate group (-OC(=O)NH-) provides stability and serves as a protecting group for amines.

-

4-Chlorobutyl Chain: The chloroalkyl moiety enhances electrophilicity, facilitating nucleophilic substitution reactions.

Synthesis and Manufacturing Processes

Key Synthetic Routes

-

Reaction of 4-Chlorobutylamine with Chloroformates

-

Base-Catalyzed Condensation: 4-Chlorobutylamine reacts with tert-butyl chloroformate in the presence of triethylamine, yielding the carbamate via nucleophilic acyl substitution.

-

Mechanism:

where .

-

-

Ring-Opening of N-Alkyl Pyrrolidines

-

Selective ring-opening of N-alkyl pyrrolidines with chloroformates produces 1,4-bifunctional compounds, including tert-butyl (4-chlorobutyl)carbamate.

-

Industrial Production

Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | 292.9±23.0°C (760 mmHg) |

| Solubility | Soluble in organic solvents (e.g., THF, ethyl acetate) |

| Purity (GC) | ≥95% |

Applications in Organic Synthesis and Pharmaceutical Research

Organic Synthesis

-

Amine Protection: The tert-butyl carbamate (Boc) group protects amines during multi-step syntheses, enabling selective deprotection under acidic conditions .

-

Bifunctional Intermediates: Used to synthesize 1,4-diamines and heterocycles via nucleophilic substitution or coupling reactions .

Pharmaceutical Applications

-

Anti-Inflammatory Agents: Derivatives of tert-butyl carbamates exhibit inhibitory activity against cyclooxygenase-2 (COX-2), with % inhibition values of 54.2–39.0% in carrageenan-induced edema models .

-

Anticancer Research: Structural analogs are explored for targeting enzyme pathways in cancer cells.

| Hazard Statement | Precautionary Measures |

|---|---|

| H315: Skin irritation | P261: Avoid inhalation |

| H319: Eye irritation | P305+P351+P338: Eye rinse |

| H335: Respiratory irritation | P280: Wear gloves |

Comparative Analysis with Related Carbamates

| Compound | Molecular Formula | Key Features | Applications |

|---|---|---|---|

| 4-Chlorobutyl carbamate | C₅H₁₀ClNO₂ | Simpler structure, lower molecular weight | Limited to small-scale synthesis |

| tert-Butyl (2-chloroethyl)carbamate | C₇H₁₄ClNO₂ | Shorter alkyl chain, higher volatility | Polymer chemistry |

| Benzyl carbamate | C₈H₉NO₂ | Aromatic group enhances stability | Peptide synthesis |

Recent Research Developments

-

Green Synthesis: Novel reagents like tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate enable solvent-free Boc protection, reducing waste .

-

Enzyme Inhibition: Molecular docking studies highlight interactions between tert-butyl carbamates and COX-2 active sites, guiding anti-inflammatory drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume